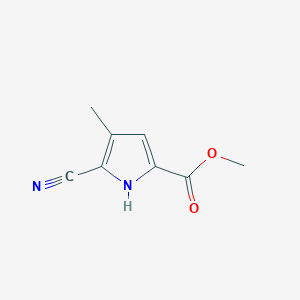
methyl5-cyano-4-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2. It is a pyrrole derivative, characterized by the presence of a cyano group at the 5-position, a methyl group at the 4-position, and a carboxylate ester at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methyl-3-oxobutanenitrile with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrole derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amino-substituted pyrroles.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 5-cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 4-position.
Uniqueness
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both cyano and carboxylate groups makes it a versatile intermediate in organic synthesis, and its structural features contribute to its potential biological activities.
生物活性
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate features a pyrrole ring with a cyano group and a methyl group, which contribute to its unique reactivity and biological properties. The presence of the cyano group allows for interactions with biological molecules, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can participate in hydrogen bonding, enhancing the compound's affinity for biological macromolecules. This interaction can modulate enzymatic activities and influence cellular signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate. It has been evaluated for its efficacy against various bacterial strains, demonstrating significant antibacterial and antifungal activities. The mechanism underlying this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Methyl 5-Cyano-4-Methyl-1H-Pyrrole-2-Carboxylate
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate allow it to bind to targets involved in cell cycle regulation and apoptosis, making it a promising candidate for cancer therapy .
Case Studies
- Antimicrobial Evaluation : A study synthesized various derivatives of pyrrole compounds, including methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate, and assessed their antimicrobial activity. Results indicated that the presence of the cyano group significantly enhanced antibacterial and antifungal efficacy compared to other derivatives lacking this functional group .
- Anticancer Research : In vitro studies demonstrated that methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate exhibited cytotoxic effects against human cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways associated with cancer progression .
Comparison with Related Compounds
Methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives to evaluate its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 5-amino-4-methyl-1H-pyrrole-2-carboxylate | Contains an amino group instead of cyano | Moderate antibacterial activity |
| Methyl 5-cyano-1H-pyrrole-2-carboxylate | Lacks the methyl group at the 4-position | Limited antimicrobial activity |
| Methyl 4-methyl-1H-pyrrole-2-carboxylate | Lacks the cyano group | Weak anticancer properties |
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-6(8(11)12-2)10-7(5)4-9/h3,10H,1-2H3 |
InChI 键 |
UAEXORPDYJLBCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1)C(=O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















